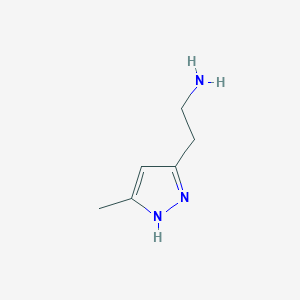
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, also known as 2-Methyl-5-pyrazole ethanamine or MPEA, is an organic compound that is commonly used in scientific research. It is an amine derivative of pyrazole and is a white, crystalline solid. MPEA has a variety of applications in the scientific world, from being used as a model compound for studying the mechanism of action of pyrazole derivatives to being used as a potential therapeutic agent for treating certain diseases.
科学的研究の応用
DNA Binding and Nuclease Activity
Research by Kumar et al. (2012) demonstrates the application of tridentate ligands, including a variant similar to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, in DNA binding and nuclease activity. These Cu(II) complexes showed significant DNA binding propensity and minor structural changes in calf thymus DNA, indicating potential applications in molecular biology and genetics (Kumar et al., 2012).
Synthesis and Biological Activity
Bruno et al. (1991) explored the synthesis of N-substituted derivatives of 3,5-Diphenyl-1H-pyrazole, closely related to the chemical . These derivatives exhibited various biological activities, including antiaggregating, hypotensive, and antiarrhythmic activities, suggesting potential pharmacological applications (Bruno et al., 1991).
Metal Complexes and Ligand Decomposition
Cubanski et al. (2013) studied pyrazole-based ligands, similar to this compound, for their role in forming metal complexes. The study highlights the potential of these ligands in developing new metal coordination complexes, which can have implications in catalysis and material science (Cubanski et al., 2013).
Catalysis in Polymerization
A study by Cho et al. (2019) involved Cu(II) complexes containing derivatives similar to this compound as pre-catalysts for polylactide polymerization. This suggests a role in industrial applications, particularly in the synthesis of biodegradable plastics (Cho et al., 2019).
Structural Characterization and Surface Analysis
Delgado et al. (2020) conducted structural characterization and Hirshfeld surface analysis of a pyrazoline compound, structurally related to this compound. Such studies are crucial in understanding the crystallography and molecular interactions of similar compounds, which can be pivotal in drug design and material science (Delgado et al., 2020).
作用機序
Target of Action
Pyrazole derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including cytotoxic effects on several human cell lines .
特性
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHATVNPKQCJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


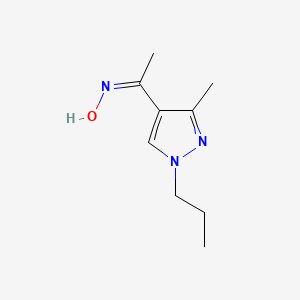
![2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441321.png)
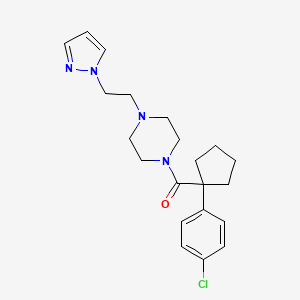

![1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2441324.png)

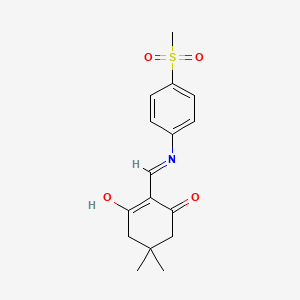
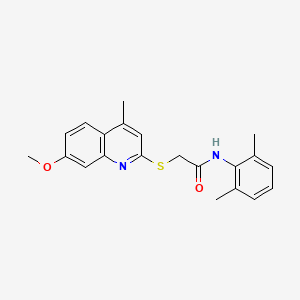
![[1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl](/img/structure/B2441333.png)
![N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2441335.png)
![1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2441336.png)
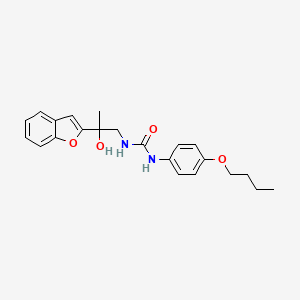
![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2441338.png)